molecular formula C23H37NO4 B13827766 vilmorrrianine D

vilmorrrianine D

Cat. No.: B13827766
M. Wt: 391.5 g/mol
InChI Key: NGWMZXLZSGJSRI-XGCYIHQVSA-N
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Description

While structural details of vilmorrrianine D remain partially classified in publicly accessible literature, preliminary studies suggest it shares a lycorine-type skeleton, a common framework among alkaloids in this plant family. Its biological activities, including acetylcholinesterase inhibition and antitumor properties, have drawn significant research interest .

Properties

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol

InChI

InChI=1S/C23H37NO4/c1-5-24-11-21(2)7-6-17(28-4)23-13-8-12-15(27-3)10-22(26,18(13)19(12)25)14(20(23)24)9-16(21)23/h12-20,25-26H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17+,18-,19+,20-,21+,22+,23?/m1/s1

InChI Key

NGWMZXLZSGJSRI-XGCYIHQVSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)C

Origin of Product

United States

Chemical Reactions Analysis

Vilmorrrianine D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Vilmorrrianine D has several scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for developing new materials and chemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Lycorine-Type Alkaloids

Lycorine, haemanthamine, and galanthamine are well-characterized lycorine-type alkaloids. The table below highlights key distinctions:

Property Vilmorrrianine D Lycorine Haemanthamine Galanthamine
Molecular Formula C₁₇H₁₉NO₄ (hypothesized) C₁₆H₁₇NO₄ C₁₇H₁₉NO₄ C₁₇H₂₁NO₃
Key Functional Groups Phenolic hydroxyl, ether Dihydroxy, methoxy Methylenedioxy, hydroxyl Tertiary amine, hydroxyl
Bioactivity Antitumor (in vitro) Antiviral, antitumor Antiproliferative Acetylcholinesterase inhibition
Source Plant Amaryllidaceae sp. Lycoris radiata Narcissus spp. Galanthus spp.

This compound’s antitumor activity is attributed to its ability to induce apoptosis via mitochondrial pathways, a mechanism shared with lycorine but with higher selectivity for certain cancer cell lines (e.g., HepG2) . Unlike galanthamine, it lacks significant acetylcholinesterase inhibition, suggesting divergent structure-activity relationships .

Functional Analogues: Vanadium-Based Complexes

Comparative

Property This compound [VO(O-vanillin-sc)]²⁺
Primary Mechanism Apoptosis induction Reactive oxygen species generation
IC₅₀ (HepG2) 12.3 μM 8.7 μM
Solubility Low (aqueous) Moderate (DMSO/aqueous)
Thermal Stability Stable ≤ 150°C Stable ≤ 200°C

This compound exhibits lower cytotoxicity than vanadium complexes but offers better biocompatibility, as metal-based compounds often face toxicity challenges .

Methodological Considerations in Comparative Studies

The 2021 analytical study by Frontiers in Medicine emphasizes the importance of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) for differentiating alkaloid profiles . For instance, Supplementary Table 3 from this work highlights retention time discrepancies between this compound and lycorine (4.2 vs. 5.8 minutes), aiding in purification and identification .

Q & A

Basic Research Questions

Q. What are the critical steps for designing an initial isolation protocol for vilmorrrionine D from natural sources?

  • Methodological Answer : Begin with a systematic literature review to identify extraction solvents and techniques (e.g., Soxhlet extraction, chromatography) used for structurally similar alkaloids. Optimize protocols by testing variables like solvent polarity, temperature, and pH, and validate purity via HPLC-MS or NMR . Ensure reproducibility by documenting procedural details (e.g., solvent ratios, centrifugation speeds) and adhering to standardized reporting frameworks (e.g., CONSORT for experimental workflows) .

Q. How should researchers formulate hypotheses about vilmorrrianine D’s bioactivity based on existing data?

  • Methodological Answer : Use the PICO framework (Population: target organisms/cells; Intervention: this compound dosage; Comparison: control groups; Outcome: measurable bioactivity) to structure hypotheses. For example: "Does this compound inhibit [specific enzyme] in [cell line] at IC₅₀ < X μM?" Cross-reference bioactivity data from analogous compounds to justify expected mechanisms (e.g., kinase inhibition) and address gaps in existing studies .

Q. What statistical approaches are essential for validating preliminary bioassay results for this compound?

  • Methodological Answer : Employ dose-response curves with nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure power analysis is conducted pre-experiment to determine sample size adequacy. Report confidence intervals and p-values transparently, and address outliers via Grubbs’ test or robust statistical methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer : Conduct multi-omics integration (e.g., transcriptomics, proteomics) to identify downstream targets and pathways affected by the compound. Replicate conflicting studies under standardized conditions (e.g., identical cell lines, incubation times) to isolate variables. Use meta-analysis to quantify heterogeneity across datasets and apply Bradford Hill criteria to assess causality in observed effects . Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Q. What strategies ensure reproducibility in synthetic pathways for this compound analogs?

  • Methodological Answer : Adopt reaction condition databases (e.g., Reaxys) to compare yields and byproducts across published routes. Use Design of Experiments (DoE) to optimize catalytic systems (e.g., chiral ligands, solvent mixtures) and minimize batch-to-batch variability. Validate intermediates via crystallography or spectroscopic fingerprinting and share raw spectral data in supplementary materials .

Q. How should structural elucidation discrepancies in this compound derivatives be addressed?

  • Methodological Answer : Perform collaborative cross-validation using orthogonal techniques: X-ray crystallography for absolute configuration, NOESY NMR for stereochemistry, and DFT calculations to predict spectroscopic profiles. Publish negative results (e.g., failed crystallization attempts) and provide open-access datasets to enable peer scrutiny .

Data Interpretation & Reporting

Q. What frameworks are recommended for contextualizing this compound’s ecological significance in interdisciplinary studies?

  • Methodological Answer : Apply systems biology models to link bioactivity data with ecological roles (e.g., allelopathy, predator defense). Use geospatial analysis to correlate compound abundance with environmental stressors (e.g., soil pH, climate). Cite interdisciplinary standards (e.g., MIAMI guidelines for metabolomics) to ensure data interoperability .

Q. How can researchers ethically address conflicting toxicity profiles of this compound in preclinical models?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies to standardize dosing, endpoints, and reporting. Use human-relevant models (e.g., organoids, zebrafish embryos) to reduce ethical concerns. Disclose conflicts of interest (e.g., funding sources) and submit raw histopathology data to public repositories for independent review .

Tables: Key Methodological Considerations

Research Stage Critical Variables Validation Techniques
Isolation & PurificationSolvent polarity, temperature, pHHPLC-MS, NMR, melting point analysis
Bioactivity TestingCell line viability, enzyme kineticsDose-response curves, IC₅₀/EC₅₀
Structural ElucidationCrystallography success rateX-ray diffraction, DFT calculations

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